molecular formula C34H64N2O2 B14545332 N,N'-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) CAS No. 61797-63-5

N,N'-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide)

Cat. No.: B14545332
CAS No.: 61797-63-5
M. Wt: 532.9 g/mol
InChI Key: ONDNWQUYOSYEFT-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) is a synthetic organic compound characterized by the presence of two cyclohexyl groups and two decanamide groups linked by an ethane-1,2-diyl bridge

Properties

CAS No.

61797-63-5

Molecular Formula

C34H64N2O2

Molecular Weight

532.9 g/mol

IUPAC Name

N-cyclohexyl-N-[2-[cyclohexyl(decanoyl)amino]ethyl]decanamide

InChI

InChI=1S/C34H64N2O2/c1-3-5-7-9-11-13-21-27-33(37)35(31-23-17-15-18-24-31)29-30-36(32-25-19-16-20-26-32)34(38)28-22-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3

InChI Key

ONDNWQUYOSYEFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N(CCN(C1CCCCC1)C(=O)CCCCCCCCC)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) typically involves the reaction of cyclohexylamine with decanoyl chloride to form N-cyclohexyldecanamide. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism by which N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide): Similar structure but with formamide groups instead of decanamide groups.

    N,N’-(Ethane-1,2-diyl)bis(benzamides): Contains benzamide groups instead of cyclohexyldecanamide groups.

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-cyclohexyldecanamide) is unique due to its specific combination of cyclohexyl and decanamide groups linked by an ethane-1,2-diyl bridge. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields of research.

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